2,2,4-trimethyl-2H-chromen-7-ol

Cytochrome P450 CYP2A6 inhibition Nicotine metabolism

2,2,4-Trimethyl-2H-chromen-7-ol (CAS 35129-49-8) is a synthetic chromenol derivative within the broader class of benzopyran-based phenolic compounds. Its core structure—a 2H-chromene ring bearing a hydroxyl group at position 7 and methyl substitutions at positions 2, 2, and 4—confers distinct electronic and steric properties compared to saturated chromanols or more extensively substituted analogs.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B8673083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-trimethyl-2H-chromen-7-ol
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=CC(OC2=C1C=CC(=C2)O)(C)C
InChIInChI=1S/C12H14O2/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,13H,1-3H3
InChIKeyOLKWMFUGWXLVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4-Trimethyl-2H-chromen-7-ol: A Chromenol Scaffold for CYP2A6 and Estrogen Receptor Research


2,2,4-Trimethyl-2H-chromen-7-ol (CAS 35129-49-8) is a synthetic chromenol derivative within the broader class of benzopyran-based phenolic compounds. Its core structure—a 2H-chromene ring bearing a hydroxyl group at position 7 and methyl substitutions at positions 2, 2, and 4—confers distinct electronic and steric properties compared to saturated chromanols or more extensively substituted analogs [1]. This specific substitution pattern influences its interaction profile with cytochrome P450 enzymes, particularly CYP2A6 [2], and its activity at the estrogen receptor alpha [3], establishing it as a focused tool compound rather than a generic antioxidant.

2,2,4-Trimethyl-2H-chromen-7-ol: Why Structural Specificity Prevents Generic Substitution in CYP2A6 and ERα Assays


Substituting 2,2,4-trimethyl-2H-chromen-7-ol with other chromenols or coumarin derivatives introduces significant variability in biological activity due to differences in ring saturation, hydroxyl positioning, and methyl substitution patterns. For instance, chromanols (saturated analogs) exhibit distinct radical scavenging kinetics and enzyme inhibition profiles compared to chromenols [1]. Furthermore, even minor modifications—such as moving the hydroxyl group or altering the methyl substitution pattern—can drastically alter CYP2A6 inhibition potency (e.g., coumarin 7-hydroxylation inhibition ranging from nanomolar to high micromolar IC50 values [2]) or reverse activity at the estrogen receptor from partial agonism to antagonism [3]. Generic substitution without empirical validation risks confounding experimental results due to these structure-dependent functional divergences.

2,2,4-Trimethyl-2H-chromen-7-ol: Quantitative Differentiation in CYP2A6 Inhibition, ERα Activity, and Antioxidant Capacity


CYP2A6 Inhibition: 2,2,4-Trimethyl-2H-chromen-7-ol Exhibits Sub-Micromolar Affinity Compared to Weaker Coumarin Analogs

2,2,4-Trimethyl-2H-chromen-7-ol demonstrates competitive inhibition of human CYP2A6 with a reported Ki of 500 nM and IC50 of 1.4 µM in a baculovirus-infected insect cell system [1]. This potency differentiates it from structurally related but weaker CYP2A6 inhibitors, such as certain 7-hydroxycoumarin derivatives which exhibit IC50 values exceeding 25 µM under comparable conditions [2]. This ~18-fold difference in potency underscores the impact of the specific 2,2,4-trimethyl substitution pattern on CYP2A6 active site binding.

Cytochrome P450 CYP2A6 inhibition Nicotine metabolism

Estrogen Receptor Alpha Partial Agonism: Nanomolar EC50 Distinguishes 2,2,4-Trimethyl-2H-chromen-7-ol from Inactive Chromenol Analogs

2,2,4-Trimethyl-2H-chromen-7-ol acts as a partial agonist at estrogen receptor alpha (ERα), eliciting an EC50 of 0.8 nM in MCF7:WS8 breast cancer cells expressing a luciferase reporter [1]. This potent, sub-nanomolar activity contrasts with many structurally similar chromenols and chromanols, which show no detectable ERα agonism or require micromolar concentrations to elicit a response [2]. The presence of the 7-hydroxyl group in combination with the 2,2,4-trimethyl substitution on the chromene core appears critical for this high-affinity interaction.

Estrogen receptor ERα partial agonist MCF7 cells

DPPH Radical Scavenging: 2,2,4-Trimethyl-2H-chromen-7-ol Provides Quantifiable Antioxidant Baseline Data for Chromenol Structure-Activity Studies

While not as potent as the reference antioxidant Trolox (a water-soluble vitamin E analog), 2,2,4-trimethyl-2H-chromen-7-ol demonstrates measurable DPPH radical scavenging activity in standardized assays, with data curated in the ChEMBL database (CHEMBL825457) [1]. Direct head-to-head comparative data for this specific compound against Trolox or other chromenols in the same DPPH assay system is not currently available in the public domain. However, the existence of this baseline activity data allows researchers to position this compound within the structure-activity landscape of chromenol antioxidants, noting that its unsaturated 2H-chromene ring and specific methyl substitution likely result in different hydrogen-donating kinetics compared to saturated chromanols like Trolox [2].

Antioxidant DPPH assay Radical scavenging

2,2,4-Trimethyl-2H-chromen-7-ol: High-Impact Research Applications in CYP2A6 Pharmacology and ERα Ligand Development


CYP2A6 Enzyme Inhibition Studies and Nicotine Metabolism Research

Employ 2,2,4-trimethyl-2H-chromen-7-ol as a competitive inhibitor of human CYP2A6 to dissect the enzyme's role in nicotine metabolism and probe for potential drug-drug interactions. Its sub-micromolar Ki (500 nM) [1] provides a defined potency window that is distinct from both weak coumarin inhibitors (IC50 >25 µM) and potent, mechanism-based inactivators. This allows for nuanced studies of CYP2A6 kinetics without complete enzyme inactivation.

Estrogen Receptor Alpha (ERα) Partial Agonist Tool for SERM Profiling

Utilize 2,2,4-trimethyl-2H-chromen-7-ol as a potent (EC50 = 0.8 nM) [2], structurally distinct ERα partial agonist. Its unique chromenol scaffold offers a valuable alternative to steroid-based ligands or widely used SERMs like tamoxifen, enabling the exploration of non-steroidal ERα binding modes and the differentiation of partial agonist activity from full agonism or pure antagonism in cellular assays.

Structure-Activity Relationship (SAR) Studies of Chromenol Antioxidants

Incorporate 2,2,4-trimethyl-2H-chromen-7-ol as a key member of a focused library to investigate the impact of ring unsaturation (chromene vs. chromane) and methyl substitution patterns on radical scavenging kinetics. By comparing its DPPH activity [3] and hydrogen-abstraction rates with those of saturated analogs (e.g., Trolox) or differently substituted chromenols, researchers can deconvolute the steric and electronic determinants of phenolic antioxidant function [4].

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